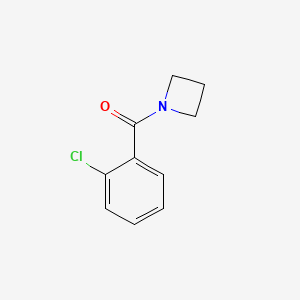![molecular formula C16H22N2O3 B7473273 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one, also known as MBP, is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives that have been found to exhibit a range of biological activities, including antimicrobial, antitumor, and neuroprotective effects. MBP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. This compound has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress response genes. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to the neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective and antitumor activities, this compound has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. This compound has also been found to have analgesic effects, reducing pain in animal models of neuropathic pain. In addition, this compound has been found to have antioxidant effects, reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one has several advantages for use in scientific research. It is relatively easy to synthesize and has been found to exhibit a range of biological activities that make it a potential candidate for research in various fields. However, there are also some limitations to the use of this compound in lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one. One area of interest is in the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is in the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic strategies for a range of diseases. Finally, there is interest in exploring the potential of this compound as a lead compound for the development of new drugs with neuroprotective, antitumor, and antimicrobial activities.
Métodos De Síntesis
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one can be synthesized using a variety of methods, including the reaction of 2-methylpropan-1-one with piperazine and 2-methoxybenzoyl chloride, or the reaction of 2-methylpropan-1-one with piperazine and 2-methoxybenzoyl isothiocyanate. The yield of this compound can vary depending on the method used, with reported yields ranging from 30% to 80%.
Aplicaciones Científicas De Investigación
1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been found to exhibit a range of biological activities that make it a potential candidate for scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have neuroprotective effects. This compound has been found to protect against oxidative stress-induced cell death in neuronal cells, and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to exhibit antitumor activity, inhibiting the growth of cancer cells in vitro and in vivo. In addition, this compound has been found to have antimicrobial activity against a range of bacteria and fungi.
Propiedades
IUPAC Name |
1-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(2)15(19)17-8-10-18(11-9-17)16(20)13-6-4-5-7-14(13)21-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIMOBWGFWQMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


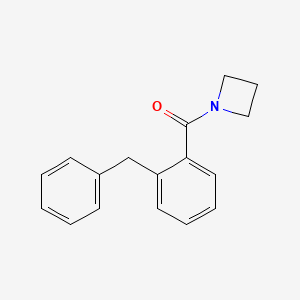
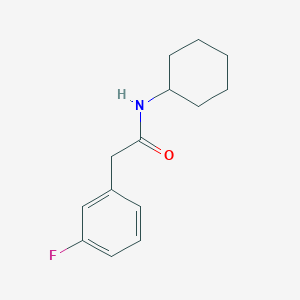
![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)
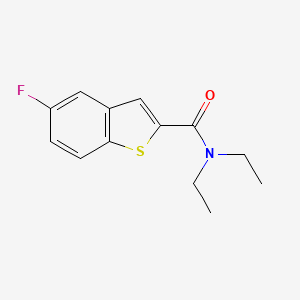
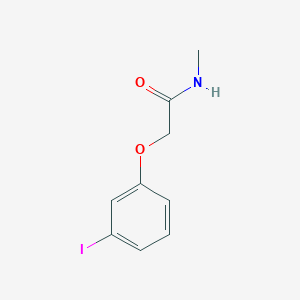

![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)

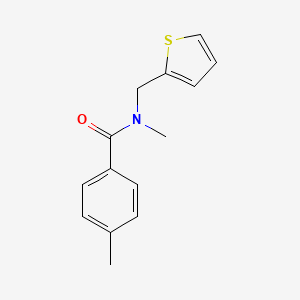
![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)


